molecular formula C9H12BrNO2S B13275860 Methyl 2-bromo-5-isobutylthiazole-4-carboxylate

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate

Cat. No.: B13275860
M. Wt: 278.17 g/mol
InChI Key: SLNWSJATNGYCHD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate can be synthesized through the reaction of methyl alpha-chloroacetoacetate with appropriate thioamide derivatives in absolute ethanol . The reaction typically involves heating under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are used in coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Coupling Products: Coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate is employed as an intermediate in pharmaceutical synthesis . It is used in the development of drugs due to its ability to form various biologically active compounds. Additionally, it is utilized in organic synthesis for the construction of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-isobutylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate is unique due to its isobutyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it a valuable compound for specific applications in drug development and organic synthesis.

Biological Activity

Methyl 2-bromo-5-isobutylthiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound has a molecular formula of C8_{8}H8_{8}BrN1_{1}O2_{2}S. The presence of the bromine atom and the thiazole ring contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli effectively. The compound's mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Antifungal Effects

In addition to antibacterial properties, this compound has been noted for its antifungal activity against various fungi, including Candida albicans. The presence of specific functional groups in the thiazole structure enhances its ability to penetrate fungal cell membranes and exert inhibitory effects on fungal growth .

Other Biological Activities

This compound also shows potential in other therapeutic areas:

  • Anti-inflammatory : Compounds within the thiazole class have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .
  • Anticancer : Preliminary studies suggest that thiazole derivatives may inhibit tumor growth through mechanisms such as apoptosis induction in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes crucial for microbial metabolism.
  • Membrane Disruption : The compound can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Signal Transduction Interference : It may interfere with signaling pathways in both microbial and human cells, affecting growth and survival.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of Staphylococcus aureus. This compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics .
  • Fungal Inhibition Research : In a comparative study on antifungal agents, this compound showed significant inhibition against Candida albicans, with an inhibition zone diameter of 20 mm in agar diffusion assays .

Applications

The compound is primarily explored in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
  • Agricultural Chemistry : Utilized in formulating fungicides that protect crops from fungal infections.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

methyl 2-bromo-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-5(2)4-6-7(8(12)13-3)11-9(10)14-6/h5H,4H2,1-3H3

InChI Key

SLNWSJATNGYCHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Br)C(=O)OC

Origin of Product

United States

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